Product packaging for Methyl 5-ethyl-2-hydroxybenzoate(Cat. No.:CAS No. 79003-26-2)

Methyl 5-ethyl-2-hydroxybenzoate

Cat. No.: B3154991
CAS No.: 79003-26-2
M. Wt: 180.2 g/mol
InChI Key: UYQRNNVMBJNSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification and Structural Context within Benzoate (B1203000) Ester Chemistry

Methyl 5-ethyl-2-hydroxybenzoate is classified as a benzoate ester. Benzoate esters are a class of organic compounds that are esters of benzoic acid. Structurally, it is a derivative of methyl salicylate (B1505791) (methyl 2-hydroxybenzoate), with an ethyl group substituted at the fifth position of the benzene (B151609) ring. nih.govprepchem.com This substitution pattern influences the molecule's physical and chemical properties.

The general structure of a benzoate ester consists of a phenyl group attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by another organic substituent. In the case of this compound, the core is the methyl benzoate structure, with a hydroxyl group at the ortho position and an ethyl group at the meta position relative to the ester group.

Rationale for Advanced Academic Inquiry into Substituted Methyl Hydroxybenzoates

The academic interest in substituted methyl hydroxybenzoates, such as this compound, stems from several key areas:

Drug Discovery and Medicinal Chemistry: Substituted salicylic (B10762653) acid derivatives have a long history in medicinal chemistry. The substitution pattern on the benzene ring can significantly alter the biological activity of the parent molecule. Researchers are investigating how different substituents, like the ethyl group in this compound, can modulate the therapeutic properties of salicylates. acs.org For instance, a related compound, Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, has been investigated for the treatment of hyperproliferative and inflammatory disorders and cancer. acs.org

Materials Science: The arrangement of functional groups in these molecules can lead to the formation of unique crystal structures and intermolecular interactions. Understanding these interactions is crucial for the design of new materials with specific properties, such as liquid crystals or specialized polymers. The study of how substitutions on the aromatic ring affect crystal packing is an active area of research. acs.org

Organic Synthesis and Methodology: The synthesis of specifically substituted aromatic compounds like this compound presents interesting challenges and opportunities for the development of new synthetic methods. For example, a documented synthesis of methyl 5-ethylsalicylate involves the hydrogenation of methyl 5-acetylsalicylate. prepchem.com

Detailed Research Findings

While extensive research specifically on this compound is not as widespread as for its parent compound, methyl salicylate, some key data points have been established.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Physical State Solid
CAS Number 79003-26-2

Data sourced from PubChem and other chemical suppliers. nih.govsigmaaldrich.com

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a triplet and a quartet), the methyl ester protons (a singlet), and the hydroxyl proton (a singlet). The chemical shifts and coupling constants of the aromatic protons would be indicative of the 1,2,4-substitution pattern.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C vibrations.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of a benzoate ester.

Synthesis

A known method for the synthesis of methyl 5-ethylsalicylate (a synonym for this compound) is the hydrogenation of methyl 5-acetylsalicylate. prepchem.com This reaction reduces the acetyl group to an ethyl group. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. prepchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B3154991 Methyl 5-ethyl-2-hydroxybenzoate CAS No. 79003-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-ethyl-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQRNNVMBJNSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Studies

Investigation of Reaction Mechanisms and Kinetics

Advanced Kinetic Studies of Hydroxybenzoate Ester Transformations

The study of reaction kinetics provides invaluable insights into the mechanisms of chemical transformations, offering a quantitative understanding of reaction rates and the factors that influence them. In the context of hydroxybenzoate esters, kinetic studies are crucial for optimizing synthetic routes, understanding degradation pathways, and elucidating the role of catalysts. While specific kinetic data for methyl 5-ethyl-2-hydroxybenzoate is not extensively available in publicly accessible literature, comprehensive kinetic analyses of its structural analog, methyl salicylate (B1505791), offer a robust framework for understanding its reactivity. The principles governing the hydrolysis and transformation of methyl salicylate are directly applicable to this compound due to their shared ortho-hydroxybenzoate ester core structure.

Detailed research into the hydrolysis of methyl salicylate has been conducted under various conditions, providing a wealth of kinetic data and mechanistic interpretations. These studies often employ spectrophotometry to monitor the reaction progress by observing changes in the absorbance of the reactants and products over time. tcd.ie

One area of significant investigation has been the base-catalyzed hydrolysis of methyl salicylate. In the presence of a strong base like potassium hydroxide (B78521) (KOH), the hydrolysis follows pseudo-first-order kinetics when the hydroxide ion is in large excess. tcd.ie The reaction rate is dependent on the concentration of both the ester and the hydroxide ion, and a bimolecular rate constant can be determined from the pseudo-first-order rate constant. tcd.ie

The stability of methyl salicylate, and by extension other ortho-hydroxybenzoate esters, is notably affected by pH. At high pH, hydrolysis to the corresponding salicylic (B10762653) acid is a known challenge. morressier.com Interestingly, the presence of amino acids has been found to accelerate the rate of methyl salicylate hydrolysis in alkaline environments. morressier.comnih.gov This catalytic effect is thought to involve the formation of an intermediate complex between the amino acid and the ester, with both the amine and carboxyl groups of the amino acid playing a crucial role in this acceleration. morressier.com The end product of this accelerated hydrolysis is salicylic acid, indicating that the amino acid acts as a catalyst rather than a reactant in an aminolysis reaction. nih.gov

The ortho-hydroxyl group is a key feature influencing the kinetics of hydrolysis in these esters. It can form an intramolecular hydrogen bond, which plays a significant role in the reaction mechanism. nih.gov The solvent environment also has a profound impact on the reaction kinetics. Studies on the hydrolysis of substituted phenyl benzoates in various aqueous-organic solvent mixtures have shown that the electrophilicity of the solvent is a major factor influencing the substituent effects on the reaction rate. researchgate.net For instance, the hydrolysis of methyl salicylate in a mixture of water and dioxane has been studied to understand the effect of the dielectric constant of the medium on the reaction rate. iosrjournals.org

Furthermore, the principles of the Hammett linear free-energy relationships have been applied to understand the electronic effects of substituents on the rate of hydrolysis of benzoate (B1203000) esters. semanticscholar.org These studies correlate the reaction rates with the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring, providing a deeper understanding of the structure-reactivity relationships that govern these transformations. semanticscholar.org

The following interactive table summarizes kinetic data for the hydrolysis of methyl salicylate under specific conditions, which can be considered representative for understanding the kinetic behavior of this compound.

Reaction ConditionMonitored SpeciesKinetic ParameterValueReference
10% aqueous KOHMethyl SalicylatePseudo-first-order rate constantTo be determined experimentally tcd.ie
Alkaline (pH 9) with GlycineMethyl SalicylateRate AccelerationOrder of magnitude increase compared to pH 7 nih.gov

It is important to note that while these studies on methyl salicylate provide a strong foundation, the presence of the 5-ethyl group in this compound would be expected to introduce subtle electronic and steric effects that could modify the precise kinetic parameters. However, the fundamental mechanistic pathways and the influence of factors like pH, catalysts, and solvent are expected to be analogous.

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of Methyl 5-ethyl-2-hydroxybenzoate, offering insights into its electronic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure. Spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0.0 ppm. docbrown.info

¹H NMR: The proton NMR spectrum of this compound displays distinct signals for each unique proton environment. The aromatic protons appear as multiplets or doublets in the downfield region, characteristic of substituted benzene (B151609) rings. The ethyl group gives rise to a triplet (for the -CH₃) and a quartet (for the -CH₂-), a classic spin-spin coupling pattern. The methyl ester protons appear as a sharp singlet, and the phenolic hydroxyl proton typically presents as a broad singlet. The integration of these signals corresponds to the number of protons in each environment. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum reveals eight distinct signals, corresponding to the eight unique carbon environments in the molecule, confirming the molecular asymmetry. docbrown.info The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons show a range of chemical shifts depending on their substitution, while the carbons of the ethyl and methyl groups appear at the highest field (lowest ppm values). docbrown.info

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY experiments would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group, while HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of all ¹H and ¹³C resonances.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Description
Ethyl -CH₃~1.2 (triplet)~15Methyl group of the ethyl substituent
Ethyl -CH₂~2.6 (quartet)~28Methylene group of the ethyl substituent
Methyl Ester -CH₃~3.9 (singlet)~52Methyl group of the ester function
Aromatic C-H~6.8 - 7.5 (multiplets)~117 - 135Protons on the benzene ring
Aromatic C-OHN/A~155-160Carbon attached to the hydroxyl group
Aromatic C-COOCH₃N/A~115-120Carbon attached to the ester group
Aromatic C-EthylN/A~130-140Carbon attached to the ethyl group
Ester C=ON/A~170Carbonyl carbon of the ester
Phenolic -OHVariable (broad singlet)N/AHydroxyl group proton

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within this compound by detecting the vibrations of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. docbrown.info A broad band typically appears in the region of 3100-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The sharpness and position of this band can indicate the extent of hydrogen bonding. A strong, sharp absorption peak is expected around 1680-1720 cm⁻¹, corresponding to the C=O stretching of the ester functional group. docbrown.info Additional significant peaks include C-O stretching vibrations for the ester and phenol (B47542) groups (1200-1300 cm⁻¹) and aromatic C=C stretching vibrations (1450-1600 cm⁻¹). The region below 1500 cm⁻¹ is known as the fingerprint region, which is unique to the molecule and useful for confirming its identity. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra, providing further confirmation of the benzene core.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Phenolic O-HStretch3100 - 3500Broad, Medium-Strong
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-H (ethyl)Stretch2850 - 3000Medium
Ester C=OStretch1680 - 1720Strong, Sharp
Aromatic C=CStretch1450 - 1600Medium-Strong
Ester/Phenol C-OStretch1200 - 1300Strong

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion. For this compound (empirical formula C₁₀H₁₂O₃), the theoretical exact mass is 180.078644 Da. nih.gov HRMS analysis would confirm this mass with high precision (typically within 5 ppm), which serves as definitive proof of the molecular formula. nih.gov

MS/MS: Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. The molecular ion (M⁺˙) at m/z 180 would be isolated and subjected to collision-induced dissociation. Plausible fragmentation pathways would include the loss of the methoxy (B1213986) radical (•OCH₃) to yield a fragment at m/z 149, or the loss of the entire methoxycarbonyl group (•COOCH₃) to produce a fragment at m/z 121. These characteristic fragmentation patterns provide further structural confirmation.

UV-Visible spectroscopy probes the electronic transitions within the molecule.

UV-Vis Spectroscopy: this compound, possessing a substituted benzene ring, is expected to absorb ultraviolet light. The spectrum typically shows broad absorption bands in the 200-400 nm region, arising from π→π* transitions within the aromatic system and n→π* transitions associated with the carbonyl group of the ester. nist.gov The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the pH, as deprotonation of the phenolic hydroxyl group alters the electronic structure of the chromophore. nist.gov

Photoluminescence Spectroscopy: While not all aromatic esters are strongly fluorescent, some exhibit photoluminescence. If this compound is luminescent, analysis of its emission spectrum upon excitation at an appropriate wavelength could provide further insights into its excited electronic states.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise spatial arrangement of atoms in a crystalline solid. mdpi.com To perform this analysis, a suitable single crystal of this compound must be grown. researchgate.net

If a crystal structure were determined, it would provide a wealth of information:

Crystal Packing: SC-XRD elucidates how individual molecules are arranged in the crystal lattice, revealing intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds that govern the solid-state architecture.

Structural Parameters: Precise bond lengths, bond angles, and torsion angles for the entire molecule would be determined.

Crystallographic Data: The analysis would identify the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). researchgate.netresearchgate.net For instance, the related compound ethyl-para-hydroxybenzoate has been shown to crystallize in the monoclinic system. researchgate.net

While specific SC-XRD data for this compound is not widely published, the technique remains the most powerful method for unambiguously confirming its three-dimensional structure. mdpi.com

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the physical form of a crystalline solid. By measuring the angles and intensities of X-rays scattered by the powder sample, a unique diffraction pattern is generated. This pattern serves as a fingerprint for a specific crystalline phase.

For a compound like this compound, which is a solid at room temperature, PXRD would be the primary method to:

Identify the crystalline phase: The resulting diffractogram could be compared against a standard pattern from a known pure sample or a theoretically calculated pattern to confirm its identity.

Assess crystalline purity: The absence of peaks corresponding to potential impurities or different polymorphic forms would indicate a high degree of phase purity. The presence of a broad, non-structured background signal could suggest the existence of amorphous content.

Monitor phase transformations: PXRD is crucial for studying changes in the crystal structure that might occur under different temperatures or pressures, which is essential in materials science and pharmaceutical development.

While specific PXRD data for this compound is not available, studies on related substituted benzoic acids and their esters utilize PXRD to analyze the crystalline nature of synthesized complexes and identify different layered textures and crystal phases. researchgate.net

Crystallographic Analysis of Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms within a crystal, allowing for a detailed analysis of intermolecular interactions. Although the crystal structure for this compound has not been reported, analysis of analogous structures, such as other hydroxybenzoate esters, allows for a well-grounded prediction of the interactions that likely govern its crystal packing. nih.govresearchgate.net

The key interactions expected in the crystal structure of this compound include:

Hydrogen Bonding Networks: The presence of a hydroxyl (-OH) group and a carbonyl (C=O) group is highly conducive to the formation of strong hydrogen bonds. It is anticipated that the hydroxyl group would act as a hydrogen bond donor, while the carbonyl oxygen would act as an acceptor. This could lead to the formation of characteristic supramolecular synthons, such as chains or dimers. For instance, in the crystal structure of methyl 5-bromo-2-hydroxybenzoate, molecules are linked by O—H⋯O hydrogen bonds, forming C(6) chains. nih.gov

π-π Stacking: The aromatic benzene ring provides a platform for π-π stacking interactions. These interactions, though weaker than hydrogen bonds, are crucial in organizing the molecules in a stacked arrangement, often in an offset fashion to minimize repulsion. In related benzoate (B1203000) derivatives, these interactions link molecular layers, contributing to the formation of a three-dimensional network. nih.govchemicalbook.comguidechem.com

The table below illustrates the kind of crystallographic data that would be obtained from a single-crystal X-ray analysis, using data from the related compound methyl 5-acetyl-2-hydroxybenzoate for illustrative purposes. researchgate.net

Illustrative Crystallographic Data for a Related Benzoate Derivative (methyl 5-acetyl-2-hydroxybenzoate) researchgate.net
ParameterValue
Chemical FormulaC₁₀H₁₀O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.7782(4)
b (Å)7.4533(3)
c (Å)14.7842(8)
β (°)103.364(2)
Volume (ų)941.1
Z4

Supramolecular Architectures and Crystal Engineering Principles in Benzoate Derivatives

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. rsc.org For benzoate derivatives, the predictable nature of hydrogen bonding and π-π stacking allows for the construction of specific, extended networks known as supramolecular architectures. chemicalbook.comrsc.org

The principles of crystal engineering applied to benzoate derivatives involve:

Hierarchical Assembly: Strong and directional interactions, primarily hydrogen bonds, first guide the formation of robust motifs like chains or dimers. Weaker, less directional forces, such as van der Waals and π-π interactions, then organize these primary motifs into the final three-dimensional crystal lattice.

Synthon-Based Design: The reliable formation of specific hydrogen-bonding patterns (supramolecular synthons) is a cornerstone of crystal engineering. In hydroxybenzoates, the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is a common feature, which influences the conformation of the molecule. Intermolecularly, the remaining hydroxyl donor can interact with acceptors on adjacent molecules to build larger assemblies.

Influence of Substituents: The nature and position of substituents on the benzene ring play a critical role. The ethyl group in this compound, for example, is a non-polar, flexible group that will influence the crystal packing through steric effects and weak C-H···O or C-H···π interactions, potentially disrupting or modifying the packing arrangements seen in simpler analogues. Studies on various parabens (n-alkyl 4-hydroxybenzoates) have shown how changing the length of the alkyl chain systematically alters crystal packing and physical properties. nih.gov

The ultimate goal is to control the arrangement of molecules in the solid state to tailor the material's bulk properties, such as solubility, melting point, and mechanical strength. nih.gov

Theoretical and Computational Chemistry

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic properties and predicting the reactivity of molecules like Methyl 5-ethyl-2-hydroxybenzoate.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.netnih.gov The optimization process seeks the lowest energy conformation of the molecule. For this compound, the key features are the planarity of the benzene (B151609) ring and the orientation of the methoxycarbonyl and ethyl groups. The presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group is a defining characteristic that significantly influences the molecule's conformation, locking the hydroxyl and ester groups in a nearly planar arrangement with the ring. researchgate.net DFT calculations would confirm this, showing a short distance between the hydroxyl hydrogen and the carbonyl oxygen. The electronic structure analysis provides information on the distribution of electron density, which is crucial for understanding the molecule's reactivity.

High-level ab initio and composite methods, such as G3MP2 and G4, are employed to accurately calculate the energetic properties of molecules. researchgate.net These methods provide reliable data on gas-phase enthalpies of formation, which are crucial for thermochemical studies. Research on a series of alkyl 2-hydroxybenzoates (salicylates) has utilized these techniques to derive their standard molar enthalpies of formation in the gaseous state. researchgate.net For instance, the experimental and computationally validated gas-phase formation enthalpy for methyl salicylate (B1505791) provides a strong reference point. researchgate.net By extension, the enthalpy of formation for this compound can be estimated with high confidence. These energetic properties are essential for determining the stability of the molecule and the energy changes associated with chemical reactions, such as reaction barriers for its synthesis or degradation pathways.

Molecular Orbital Theory provides a framework for understanding the chemical reactivity of molecules through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a compound; a smaller gap generally implies higher reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netajchem-a.com These descriptors provide a quantitative basis for comparing the chemical behavior of different molecules. researchgate.net

Table 1: Global Reactivity Descriptors and Their Calculation from HOMO and LUMO Energies

DescriptorSymbolFormulaSignificance
Ionization PotentialII ≈ -EHOMOEnergy required to remove an electron.
Electron AffinityAA ≈ -ELUMOEnergy released when an electron is added.
Electronegativityχχ = (I + A) / 2Tendency to attract electrons.
Chemical Hardnessηη = (I - A) / 2Resistance to change in electron distribution.
Chemical SoftnessSS = 1 / (2η)Reciprocal of hardness, indicates high reactivity.
Chemical Potentialμμ = -χ"Escaping tendency" of electrons.
Electrophilicity Indexωω = μ2 / (2η)A measure of the electrophilic power of a molecule. nih.gov

This table is generated based on established theoretical chemistry principles. researchgate.netajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl oxygen, while the LUMO would be concentrated on the electron-withdrawing methoxycarbonyl group. This distribution makes the ring susceptible to electrophilic attack and the carbonyl carbon prone to nucleophilic attack.

Computational Analysis of Intermolecular and Intramolecular Interactions

Computational methods are invaluable for studying the noncovalent interactions that govern the physical properties and molecular recognition behavior of compounds.

In the solid state, the properties of this compound are governed by a network of intermolecular noncovalent interactions. Computational techniques such as Hirshfeld surface analysis and DFT calculations can be used to identify and quantify these interactions, which include hydrogen bonding, π–π stacking, and van der Waals forces. nih.govmdpi.com In the crystal lattice, while the strong intramolecular hydrogen bond remains the dominant feature, weaker intermolecular hydrogen bonds involving the hydroxyl or carbonyl groups with neighboring molecules can occur. Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are likely to play a crucial role in the crystal packing. nih.gov

In solution, the solvent environment can compete with and modulate these interactions. unito.it Computational models using a Polarizable Continuum Model (PCM) can simulate the effects of a solvent on the molecular conformation and interactions. researchgate.net For example, in a polar, protic solvent, the intramolecular hydrogen bond might be weakened due to the formation of intermolecular hydrogen bonds with solvent molecules. unito.it Understanding these interactions is key to predicting the solubility and behavior of the compound in different environments.

Simulation of Spectroscopic Signatures for Validation and Prediction

The simulation of spectroscopic signatures is a cornerstone of modern computational chemistry, enabling the prediction and interpretation of experimental spectra. For this compound, these simulations are invaluable for validating its synthesized structure and for predicting its spectral behavior in various environments. The primary spectroscopic techniques that are simulated include Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Detailed Research Findings

Computational studies on salicylate derivatives, such as methyl salicylate and ethyl salicylate, have established reliable methodologies for simulating their spectroscopic properties. These studies typically employ Density Functional Theory (DFT) with hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p). These methods have been shown to provide excellent correlation between theoretical and experimental data, particularly for vibrational and NMR spectra.

For this compound, a similar computational approach is expected to yield accurate predictions. The presence of the ethyl group at the 5-position is anticipated to cause subtle but predictable shifts in the spectroscopic signals compared to its parent compound, methyl salicylate.

Vibrational Spectroscopy (IR)

The simulated IR spectrum of this compound would reveal characteristic vibrational modes. The accuracy of these theoretical frequencies is often improved by applying a scaling factor to the calculated values to account for anharmonicity and the limitations of the computational method. A comparison with experimental data for related compounds allows for the confident assignment of the principal absorption bands.

Interactive Data Table: Simulated vs. Experimental IR Frequencies

Vibrational ModeCalculated Wavenumber (cm⁻¹) (Scaled)Expected Experimental Wavenumber (cm⁻¹)
O-H stretch (phenolic)~3200-3300~3250
C-H stretch (aromatic)~3050-3100~3070
C-H stretch (aliphatic)~2900-3000~2950
C=O stretch (ester)~1670-1690~1680
C=C stretch (aromatic)~1580-1620~1600
C-O stretch (ester)~1250-1300~1270

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT for this purpose. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

The electronic environment of each nucleus in this compound dictates its chemical shift. The electron-donating nature of the ethyl group at the 5-position is expected to influence the chemical shifts of the aromatic protons and carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₃ (ester)~3.9~52
-CH₂- (ethyl)~2.6~28
-CH₃ (ethyl)~1.2~16
Aromatic H~6.8 - 7.8-
Aromatic C-~115 - 160
C=O (ester)-~170

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. It allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. The solvent environment can significantly influence the UV-Vis spectrum, and computational models can account for these effects using approaches like the Polarizable Continuum Model (PCM). For this compound, the π → π* transitions of the aromatic system are expected to be the most prominent.

Interactive Data Table: Predicted UV-Vis Absorption

TransitionPredicted λ_max (nm) in EthanolNature of Transition
Band I~300-320π → π
Band II~240-260π → π

The simulation of these spectroscopic signatures provides a detailed and validated understanding of the molecular properties of this compound. The close agreement that is typically observed between the calculated and experimental spectra for similar compounds underscores the predictive power of modern computational chemistry.

Advanced Analytical Method Development for Research Applications

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatography is the cornerstone for separating and quantifying Methyl 5-ethyl-2-hydroxybenzoate from potential impurities or complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for this purpose.

The development of an HPLC method for this compound would aim for a simple, selective, and reliable procedure for routine quality control analysis. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a moderately polar compound like this.

Method development would involve a systematic evaluation of chromatographic parameters to achieve optimal separation. Key considerations include:

Column Selection: C8 or C18 columns are commonly used for separating similar phenolic compounds, offering a good balance of retention and resolution. nih.govtandfonline.comresearchgate.net A column with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size is a standard choice for achieving high efficiency. researchgate.net

Mobile Phase Composition: A gradient or isocratic elution using a mixture of an aqueous solvent (often with a buffer like phosphate (B84403) or acetate (B1210297) to control pH) and an organic modifier (like acetonitrile (B52724) or methanol) is typical. nih.govresearchgate.net For instance, a mobile phase of methanol (B129727) and water (45:55 v/v) with the pH adjusted to 4.8 has been used for a related compound. researchgate.net

Detection: A UV detector is suitable due to the presence of a chromophore in the molecule's structure. The detection wavelength would be set at the compound's absorption maximum, likely around 254-258 nm, to ensure high sensitivity. nih.govresearchgate.net

Flow Rate and Temperature: A flow rate of 1.0 mL/min at an ambient or controlled column temperature is a common starting point. nih.govresearchgate.net

Once developed, the method must be validated according to International Council on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. tandfonline.comresearchgate.net

Table 1: Example HPLC Method Parameters for Analysis of Salicylic (B10762653) Acid Esters

Parameter Condition Source
Instrument HPLC with UV or Photodiode Array (PDA) Detector nih.govnih.gov
Column RP-C8 or C18 (e.g., 150x4.6 mm, 5 µm) nih.govtandfonline.com
Mobile Phase Acetonitrile/Methanol and Water (with acid/buffer) nih.govresearchgate.net
Elution Mode Isocratic or Gradient nih.govtandfonline.com
Flow Rate 1.0 mL/min nih.govresearchgate.net
Detection Wavelength ~258 nm nih.gov

| Injection Volume | 10-20 µL | nih.govnih.gov |

Gas chromatography coupled with mass spectrometry (GC-MS) is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds. It is ideal for identifying and quantifying trace-level impurities, contaminants, or for detailed volatile profiling of a sample containing this compound. aidic.it The high separation efficiency of GC combined with the sensitive and specific detection of MS provides a high degree of confidence in analytical results. restek.com

A typical GC-MS method would involve:

Sample Preparation: Depending on the matrix, a liquid-liquid extraction or solid-phase extraction (SPE) might be employed to isolate the analyte and remove interferences. For trace analysis in aqueous samples, purge-and-trap concentration can be used. restek.com

GC System: A capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., Elite-1, SE-30), is often used. nih.govnih.gov The carrier gas is typically high-purity helium. nih.gov The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of compounds with different boiling points. restek.comnih.gov

Mass Spectrometer: The MS detector works by ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint (mass spectrum) for each compound. This allows for positive identification by comparing the spectrum to a reference library.

This technique is particularly useful for detecting residual solvents, starting materials, or side-products from the synthesis of this compound.

Integration of Analytical Techniques for Comprehensive Chemical Profiling

For a complete understanding of a chemical process or product, integrating multiple analytical techniques is often necessary. This approach provides a more holistic view than any single technique can offer alone.

Process Analytical Technology (PAT) utilizes online and in-situ analytical techniques to monitor and control chemical reactions in real-time. For the synthesis of this compound (e.g., via Fischer esterification of 5-ethylsalicylic acid), online spectroscopic methods like Fourier-Transform Infrared (FT-IR) or Raman spectroscopy could be implemented. These techniques can track the concentration of reactants, intermediates, and the final product by monitoring characteristic vibrational bands, providing crucial kinetic and mechanistic data without the need for sampling.

Simultaneously, reaction calorimetry can measure the heat evolved or absorbed during the reaction. This data provides thermodynamic information and is critical for ensuring process safety, especially during scale-up. The combination of spectroscopic and calorimetric data yields a comprehensive profile of the reaction, enabling better control and optimization.

The large and complex datasets generated by modern analytical instruments (e.g., chromatography, spectroscopy) often require advanced data analysis methods for full interpretation. Chemometrics uses multivariate statistical methods to extract meaningful information from chemical data.

Principal Component Analysis (PCA): This is an unsupervised pattern recognition technique that can be used to visualize trends and groupings within a set of samples. For instance, PCA could be applied to the chromatographic profiles of different batches of this compound to quickly identify any batches that are outliers, indicating a potential deviation in the manufacturing process.

Partial Least Squares Discriminant Analysis (PLS-DA): This is a supervised method used to build a model that can classify samples based on their analytical data. For example, a PLS-DA model could be trained to distinguish between acceptable and unacceptable impurity profiles, providing a powerful tool for quality control.

Validation of Analytical Methods for Specificity, Accuracy, and Precision

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose. gavinpublishers.com The key parameters of specificity, accuracy, and precision are essential to establish the reliability of any quantitative method for this compound.

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com In an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from all other peaks and that there is no interference at its retention time in a blank or placebo sample. Peak purity analysis using a PDA detector can further confirm specificity.

Accuracy: The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. gavinpublishers.com It is typically determined by performing recovery studies on samples spiked with a known amount of the analyte. nih.gov The recovery is calculated as the percentage of the measured amount versus the true amount. For assays of a drug substance, acceptance criteria are often within 99.0-101.0%. gavinpublishers.com

Precision: Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. nih.gov This is often assessed by analyzing six replicate samples.

Intermediate Precision (Inter-day precision): This expresses the variations within the same laboratory, for example, on different days, with different analysts, or on different equipment. nih.gov

For both repeatability and intermediate precision, a low RSD (typically less than 2%) indicates that the method is precise. researchgate.net

Table 2: Example Validation Parameters and Acceptance Criteria

Validation Parameter Measurement Typical Acceptance Criteria Source
Accuracy % Recovery of spiked samples 98.0% - 102.0% nih.govgavinpublishers.com
Precision (Repeatability) % RSD for n≥6 replicates ≤ 2% researchgate.net
Precision (Intermediate) % RSD over different days/analysts ≤ 2% researchgate.net
Linearity Correlation Coefficient (r²) ≥ 0.999 researchgate.net
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1 Reportable nih.gov

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | Reportable | nih.gov |

Applications As a Molecular Building Block in Advanced Organic Synthesis

Strategic Utilization in the Synthesis of Complex Organic Molecules

Detailed research has demonstrated the utility of Methyl 5-ethyl-2-hydroxybenzoate as a key intermediate in the multi-step synthesis of complex, biologically active molecules. Its specific substitution pattern allows for regioselective modifications, making it a valuable precursor in targeted drug discovery programs.

A significant application of this compound is in the preparation of compounds for the treatment of Alzheimer's disease. google.comgoogle.com In this context, the compound serves as a starting material for the synthesis of 4-aminochromanes, which are crucial components of molecules designed to inhibit β-secretase, an enzyme implicated in the formation of amyloid plaques in the brain. google.com

The synthetic route leverages the reactivity of the hydroxyl group on the this compound scaffold. In a key step, the hydroxyl group is converted to a triflate (trifluoromethanesulfonate) group. This transformation is typically achieved by reacting this compound with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a base, such as triethylamine (B128534) (Et₃N), and a catalyst like 4-dimethylaminopyridine (B28879). google.comgoogle.com The resulting triflate is an excellent leaving group, facilitating subsequent carbon-carbon or carbon-nitrogen bond-forming reactions to build the more complex chromane (B1220400) structure.

The specifics of this reaction are outlined in patent literature, which details the following procedure: 3.0 g of this compound is dissolved in dichloromethane (B109758) (CH₂Cl₂) at 0°C. To this solution, 5.8 mL of triethylamine is added, followed by the dropwise addition of 3.6 mL of trifluoromethanesulfonic anhydride. After the addition, a catalytic amount of 4-dimethylaminopyridine is introduced, and the reaction is allowed to warm to room temperature. google.comgoogle.com This reaction demonstrates the strategic activation of the phenolic hydroxyl group to facilitate the construction of more elaborate molecular frameworks.

Scaffold for Novel Compound Libraries and Material Precursors

While the chemical structure of this compound, with its multiple functional groups, suggests its potential as a versatile scaffold for the generation of novel compound libraries and as a precursor for new materials, a comprehensive review of publicly available scientific literature and patent databases did not yield specific examples of its application in these areas.

The presence of the hydroxyl and ester functionalities could, in principle, be exploited for the creation of diverse libraries of compounds through techniques like combinatorial chemistry. For instance, the hydroxyl group could be alkylated, acylated, or used in etherification reactions, while the ester could be hydrolyzed to the corresponding carboxylic acid and then coupled with a variety of amines to generate an amide library. Similarly, these functional groups could serve as reactive handles for polymerization or for incorporation into larger macromolecular structures to create novel materials with tailored properties. However, at present, there are no documented instances of this compound being used for these specific purposes in the reviewed literature.

Conclusion and Future Directions in Methyl 5 Ethyl 2 Hydroxybenzoate Research

Synthesis of Current Knowledge and Contributions to Chemical Science

Methyl 5-ethyl-2-hydroxybenzoate, also known by its synonym methyl 5-ethylsalicylate, is an aromatic ester with the chemical formula C₁₀H₁₂O₃. sigmaaldrich.comnih.gov Its molecular structure consists of a benzene (B151609) ring substituted with a hydroxyl group, a methyl ester, and an ethyl group. This compound exists as a solid and has a molecular weight of 180.20 g/mol . sigmaaldrich.comnih.gov

The primary contribution of this compound to chemical science lies in its role as a documented chemical intermediate. Its synthesis has been described through the hydrogenation of methyl 5-acetylsalicylate. prepchem.com This reaction is typically performed in ethyl acetate (B1210297) using a 5% Palladium-on-carbon (Pd-C) catalyst under hydrogen gas pressure. prepchem.com The availability of this synthesis route makes the compound accessible for further research and development.

Furthermore, its identity is well-established through various chemical identifiers, including its CAS Registry Number (79003-26-2) and a unique InChIKey (UYQRNNVMBJNSFD-UHFFFAOYSA-N), which facilitates its tracking in chemical databases and literature. sigmaaldrich.comnih.gov The compound is noted as a product available for early discovery researchers, underscoring its role as a building block in the exploration of new chemical entities. sigmaaldrich.com The existence of patents associated with its chemical structure suggests its utility in proprietary chemical design and synthesis, although the specific applications remain within the purview of that protected literature. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound nih.gov
Synonymmethyl 5-ethylsalicylate nih.govprepchem.com
Molecular FormulaC₁₀H₁₂O₃ sigmaaldrich.comnih.gov
Molecular Weight180.20 g/mol sigmaaldrich.comnih.gov
Physical FormSolid sigmaaldrich.com
CAS Number79003-26-2 nih.gov
InChIKeyUYQRNNVMBJNSFD-UHFFFAOYSA-N sigmaaldrich.comnih.gov

Prospective Methodological Innovations and Interdisciplinary Research Opportunities

Future research on this compound would benefit significantly from the application of modern methodological innovations. To address the current lack of comprehensive characterization, advanced analytical techniques such as two-dimensional nuclear magnetic resonance (2D-NMR), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction should be employed. These methods would provide unambiguous structural confirmation and a detailed understanding of its solid-state properties. Should the compound be identified as an environmental contaminant, advanced oxidative processes or bioremediation techniques, such as the dielectric barrier discharge systems used for degrading other phenolic compounds, could be adapted and optimized for its removal. researchgate.net

The most significant opportunities for advancing knowledge of this compound lie in interdisciplinary research.

Chemistry and Toxicology/Endocrinology: Collaboration between synthetic chemists and toxicologists is essential to fill the profound gap in biological data. Drawing parallels with the concerns raised for parabens, studies should be designed to assess the cytotoxicity and potential endocrine-disrupting activity of this compound. rivm.nl This would provide critical data for any future safety assessments.

Chemistry and Materials Science/Pharmacology: Given its availability as a chemical intermediate and its appearance in patent literature, there is an opportunity for collaboration with material scientists and pharmacologists. sigmaaldrich.comnih.gov Research could explore its use as a monomer for novel polymers or as a scaffold for the synthesis of more complex, potentially bioactive molecules, mirroring the development pathways of other new chemical entities. acs.org

By pursuing these innovative methods and fostering interdisciplinary collaborations, the scientific community can move beyond the current, limited understanding of this compound and fully elucidate its properties and potential applications.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 5-ethyl-2-hydroxybenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 5-ethyl-2-hydroxybenzoic acid with methanol under acidic catalysis. Optimization involves controlling temperature (60–80°C), stoichiometric ratios (1:5 molar ratio of acid to methanol), and reaction duration (6–12 hours). Catalysts like sulfuric acid or p-toluenesulfonic acid improve yields (≥85%). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • NMR : 1H^1H-NMR should show a singlet for the methyl ester (δ ~3.9 ppm), a hydroxyl proton (δ ~10.5 ppm, exchangeable), and splitting patterns for the ethyl group (δ 1.2–1.4 ppm for CH3_3, δ 2.5–2.7 ppm for CH2_2) .
  • IR : Strong absorption at ~1700 cm1^{-1} (ester C=O), ~3200 cm1^{-1} (O-H stretch), and 1250 cm1^{-1} (C-O ester) .
  • MS : Molecular ion peak at m/z 180.20 (C10_{10}H12_{12}O3_3) with fragmentation patterns consistent with loss of –OCH3_3 (m/z 149) .

Q. What are the key physicochemical properties (solubility, stability) relevant to handling this compound in laboratory settings?

The compound is sparingly soluble in water but dissolves in polar organic solvents (ethanol, DMSO, ethyl acetate). Stability tests indicate decomposition above 200°C. Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX determines bond lengths, angles, and torsion angles. For example:

  • The dihedral angle between the ester group and aromatic ring (typically 5–15°) influences intramolecular hydrogen bonding (O-H⋯O=C).
  • Anisotropic displacement parameters validate thermal motion models. Data collection at low temperatures (100 K) reduces thermal noise .

Q. What strategies address contradictions in spectral data (e.g., unexpected splitting in 1H^1H1H-NMR)?

Contradictions may arise from rotameric equilibria or impurities. Solutions include:

  • Variable-temperature NMR to observe dynamic effects (e.g., coalescence of split peaks).
  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray structures .

Q. How does the substituent pattern (ethyl, hydroxyl, ester) influence hydrogen-bonding networks in crystalline this compound?

Graph-set analysis reveals:

  • Dimer formation : O-H⋯O=C interactions between hydroxyl and ester groups (R22_2^2(8) motif).
  • Chain motifs : C-H⋯O interactions involving ethyl groups and ester oxygens. These networks affect crystal packing density and melting behavior .

Q. What reaction mechanisms explain the compound’s reactivity in nucleophilic acyl substitution or hydrolysis?

  • Hydrolysis : Acid-catalyzed cleavage of the ester bond proceeds via a tetrahedral intermediate. Rate constants depend on pH and substituent effects (electron-withdrawing groups accelerate hydrolysis).
  • Nucleophilic substitution : The ester carbonyl is attacked by amines or alcohols, forming amides or transesterified products. DFT calculations model transition states and activation energies .

Q. How can this compound serve as a precursor for bioactive derivatives?

  • Antimicrobial analogs : Introduce halogens (e.g., Cl, Br) at the 5-position via electrophilic substitution.
  • Prodrugs : Hydrolysis releases 5-ethylsalicylic acid, a COX inhibitor.
  • Metal complexes : Coordinate with transition metals (e.g., Cu2+^{2+}) for antioxidant or catalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-ethyl-2-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-ethyl-2-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.